
Isobutylbenzene
Overview
Description
Isobutylbenzene, also known as 2-methyl-1-phenylpropane, is an organic compound with the chemical formula C10H14. It is classified as an alkylbenzene, which means it is derived from benzene by replacing one of the hydrogen atoms with an alkyl group. This compound is a colorless, flammable liquid with a characteristic aromatic odor. It is primarily used in chemical synthesis, including the production of pharmaceuticals such as ibuprofen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutylbenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic carbometalation of toluene with propene in the presence of a sodium-potassium alloy catalyst on activated carbon. This method is efficient and widely used in large-scale production .
Types of Reactions:
Aromatic Substitution: this compound can undergo electrophilic aromatic substitution reactions, where a hydrogen atom on the benzene ring is replaced by a functional group or another atom.
Sulfonation: Concentrated sulfuric acid can be used to introduce a sulfonic acid group (-SO3H) onto the benzene ring.
Friedel-Crafts Acylation and Alkylation: this compound can participate in Friedel-Crafts reactions, where acyl or alkyl groups are added to the benzene ring in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Halogenation: Halogen (e.g., chlorine or bromine) and a catalyst such as iron(III) chloride.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Concentrated sulfuric acid.
Friedel-Crafts Reactions: Acyl or alkyl halides and aluminum chloride.
Major Products:
Halogenation: Halogenated this compound derivatives.
Nitration: Nitrothis compound derivatives.
Sulfonation: Sulfonated this compound derivatives.
Friedel-Crafts Reactions: Acylated or alkylated this compound derivatives.
Scientific Research Applications
Key Applications
-
Pharmaceutical Industry
- Ibuprofen Production : Isobutylbenzene is a crucial intermediate in the synthesis of ibuprofen, a widely used analgesic and anti-inflammatory drug. The acylation of this compound with hydrogen fluoride leads to the formation of 4-isobutylacetophenone, which is then converted to ibuprofen . The market for ibuprofen is growing at a CAGR of 4.8% from 2022 to 2027 due to its effectiveness in treating various inflammatory conditions .
- Perfume Industry
- Specialty Solvent
- Research Applications
Market Insights
The global market for this compound is driven by its applications in pharmaceuticals and fragrances. With increasing demand for ibuprofen and specialty perfumes, the market is expected to grow significantly over the next few years.
Application | Market Share (%) | Growth Rate (CAGR) |
---|---|---|
Ibuprofen Production | Largest | 4.8% (2022-2027) |
Perfume Industry | Significant | Stable |
Case Studies
-
Ibuprofen Synthesis :
A study highlighted the efficiency of using IBB as an intermediate for ibuprofen production, focusing on optimizing reaction conditions to enhance yield and purity levels necessary for pharmaceutical applications. -
Perfume Formulation :
Case studies from leading fragrance companies demonstrate how the incorporation of IBB enhances scent profiles, showcasing its role in developing new fragrance lines that cater to consumer preferences.
Mechanism of Action
The mechanism of action of isobutylbenzene primarily involves its role as an intermediate in the synthesis of other compounds. For example, in the synthesis of ibuprofen, this compound undergoes a series of reactions, including Friedel-Crafts acylation, reduction, and Grignard reaction, to form the final product . The molecular targets and pathways involved depend on the specific reactions and derivatives being studied.
Comparison with Similar Compounds
Isobutylbenzene can be compared with other alkylbenzenes such as n-butylbenzene, sec-butylbenzene, tert-butylbenzene, and cumene. These compounds share similar chemical properties but differ in the structure of their alkyl groups:
n-Butylbenzene: Has a straight-chain butyl group.
sec-Butylbenzene: Has a secondary butyl group.
tert-Butylbenzene: Has a tertiary butyl group.
This compound is unique due to its branched isobutyl group, which influences its reactivity and physical properties .
Biological Activity
Isobutylbenzene, also known as 2-methylpropylbenzene, is an aromatic hydrocarbon with the molecular formula . It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly ibuprofen, and in the fragrance industry due to its sweet, fruity odor. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological applications, toxicity, and relevant case studies.
This compound is characterized by the following properties:
- CAS Number : 538-93-2
- Appearance : Colorless liquid
- Melting Point : -51 °C
- Solubility : Soluble in organic solvents like ether and alcohol but insoluble in water.
The compound is synthesized through various methods, including the alkylation of toluene with propylene, which can yield high-purity this compound suitable for pharmaceutical applications . Its primary use is as an intermediate in the production of ibuprofen, an anti-inflammatory analgesic widely used for pain relief .
Pharmacological Applications
-
Ibuprofen Synthesis : this compound is a key precursor in the synthesis of ibuprofen via acylation reactions. The process typically involves:
- Friedel-Crafts Acylation : this compound undergoes acylation with acetic anhydride or acetyl chloride to form 4-isobutylacetophenone, which is subsequently converted to ibuprofen .
- Mechanism : The reaction mechanism involves electrophilic aromatic substitution where the aromatic ring of this compound reacts with the acylating agent.
- Other Pharmaceutical Intermediates : Besides ibuprofen, this compound serves as a precursor for other pharmaceutical compounds such as ortho-butylaniline and para-butylaniline, which are important in dye and drug synthesis .
Toxicity and Safety
This compound has been classified as a respiratory irritant. Safety data indicate that exposure can lead to irritation of the eyes and respiratory tract. Additionally, it has been noted that handling precautions should be taken due to its flammable nature .
A study examining various alkylbenzenes found that this compound did not exhibit ototoxicity, indicating a relatively low risk for auditory toxicity compared to other compounds in its class .
Case Study 1: Synthesis Efficiency
Research on the efficiency of synthesizing ibuprofen from this compound revealed that optimizing reaction conditions (temperature and catalyst choice) significantly impacts yield and purity. For instance, using palladium/alumina catalysts at elevated temperatures resulted in over 93% conversion to this compound during synthesis processes .
Case Study 2: Environmental Impact
Studies have also focused on the environmental implications of using this compound in industrial applications. Its production process has been evaluated for sustainability, emphasizing the need for reducing impurities during synthesis to minimize environmental contamination .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄ |
CAS Number | 538-93-2 |
Melting Point | -51 °C |
Solubility | Soluble in organic solvents |
Application | Description |
---|---|
Ibuprofen Production | Intermediate for analgesics |
Fragrance Industry | Used for sweet odor profiles |
Synthesis of Anilines | Precursor for dyes |
Q & A
Basic Research Questions
Q. What key physicochemical properties of isobutylbenzene are critical for experimental design?
this compound’s boiling point (167–169°C), density (0.853 g/mL), and solubility in organic solvents (e.g., ethanol, ether) dictate its storage conditions (sealed, away from ignition sources) and reaction setups (e.g., reflux temperature control). Its stability under acidic/basic conditions must also be verified before designing synthetic pathways .
Q. How should researchers characterize this compound purity in synthetic chemistry studies?
Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, gas chromatography (GC) with flame ionization detection for quantitative purity analysis, and comparison with literature spectral databases. For novel derivatives, high-resolution mass spectrometry (HRMS) and elemental analysis are essential .
Q. What safety protocols are essential when handling this compound in laboratories?
Prioritize local exhaust ventilation, wear nitrile gloves and safety goggles, and avoid skin contact due to its irritant properties. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Store in flammable-liquid cabinets at temperatures below 30°C .
Q. How to design a literature review strategy for this compound’s applications in organic synthesis?
Use keywords like “this compound derivatives,” “alkylation mechanisms,” and “Friedel-Crafts reactions” in databases (SciFinder, PubMed). Categorize sources by synthetic methods, catalytic systems, and spectroscopic data. Exclude non-peer-reviewed preprints to ensure reliability .
Q. What statistical methods are recommended for analyzing this compound reaction yields?
Apply ANOVA to compare yields across experimental conditions (e.g., catalyst loading, temperature). Use standard deviation and confidence intervals (95%) to assess reproducibility. Report outliers and justify their exclusion based on Grubbs’ test or Q-test .
Advanced Research Questions
Q. How to address discrepancies between experimental and computational data on this compound’s reactivity?
Re-evaluate computational parameters (e.g., DFT functional, basis sets) and validate models with experimental kinetic data (e.g., Arrhenius plots). Cross-check solvent effects and steric hindrance assumptions using molecular dynamics simulations .
Q. What methodological frameworks optimize studies on this compound’s environmental degradation pathways?
Apply the PICO framework to define:
- Population : this compound in aquatic systems.
- Intervention : Photocatalytic degradation using TiO₂.
- Comparison : Natural vs. accelerated degradation rates.
- Outcome : Identification of intermediate metabolites via LC-MS. Ensure feasibility using the FINER criteria (e.g., access to HPLC-MS instrumentation) .
Q. How to resolve contradictions in reported toxicity profiles of this compound?
Conduct meta-analyses of LD₅₀ values from rodent studies, adjusting for exposure duration and metabolic differences. Validate conflicting results using in vitro assays (e.g., hepatocyte viability tests) under standardized OECD guidelines .
Q. What techniques detect this compound degradation products in environmental samples?
Employ solid-phase microextraction (SPME) coupled with GC-MS for volatile organic compounds. For polar metabolites, use ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) detection. Include negative controls to rule out artifacts .
Q. How to optimize stereoselective synthesis of this compound derivatives?
Design experiments using chiral catalysts (e.g., BINOL-derived phosphoric acids) and monitor enantiomeric excess via chiral HPLC. Adjust reaction temperature and solvent polarity to favor kinetic vs. thermodynamic control, and validate outcomes with X-ray crystallography .
Q. Data Contradiction and Synthesis
Q. How to analyze conflicting data on this compound’s role in free-radical polymerization?
Compare initiator systems (e.g., AIBN vs. benzoyl peroxide) across studies. Use electron paramagnetic resonance (EPR) to detect radical intermediates and confirm mechanisms. Replicate experiments under inert atmospheres to exclude oxygen interference .
Q. What strategies validate this compound’s thermodynamic properties in computational studies?
Calibrate force fields using experimental vapor pressure data. Perform Gibbs free energy calculations with multiple solvation models (e.g., COSMO-RS) and compare with thermogravimetric analysis (TGA) results .
Q. Methodological Frameworks
Q. How to structure a research plan for this compound-based catalysis studies?
Follow the IRAC framework:
- Introduction : Literature gaps in alkylation efficiency.
- Rationale : Need for eco-friendly catalysts.
- Approach : Screen ionic liquids using design of experiments (DoE).
- Conclusion : Correlate catalyst acidity with yield .
Q. What criteria ensure ethical rigor in this compound toxicology studies?
Adhere to the 3Rs principle (Replacement, Reduction, Refinement) for animal testing. Obtain institutional review board (IRB) approval for human cell line use and disclose conflicts of interest in publications .
Properties
IUPAC Name |
2-methylpropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUHSQYYJYAXGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Record name | N-PROPYLTOLUENE | |
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DSSTOX Substance ID |
DTXSID6027181 | |
Record name | Isobutylbenzene | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyltoluene is a clear colorless liquids with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Liquid; [Merck Index] Colorless liquid with a sweet odor; [Chevron Phillips MSDS] | |
Record name | N-PROPYLTOLUENE | |
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Record name | Benzene, (2-methylpropyl)- | |
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Record name | Isobutylbenzene | |
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Vapor Pressure |
1.93 [mmHg] | |
Record name | Isobutylbenzene | |
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CAS No. |
28729-54-6, 538-93-2 | |
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Record name | Isobutylbenzene | |
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Record name | Isobutylbenzene | |
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Record name | Benzene, methylpropyl- | |
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Record name | ISOBUTYLBENZENE | |
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Retrosynthesis Analysis
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